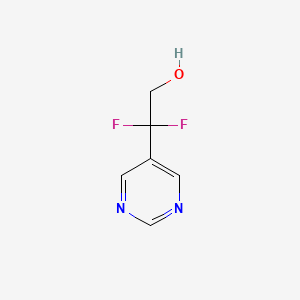![molecular formula C19H22N2O2 B13569182 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylphenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of amide-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinylphenyl groups contribute to the binding affinity and specificity of the compound. The acetamide moiety may participate in hydrogen bonding interactions with the target, stabilizing the compound-target complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]propionamide
Uniqueness
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-8-6-7-15(13-16)14-19(22)20-17-9-2-3-10-18(17)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,22) |
Clé InChI |
JSCOQLMZWXEAQV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
Solubilité |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




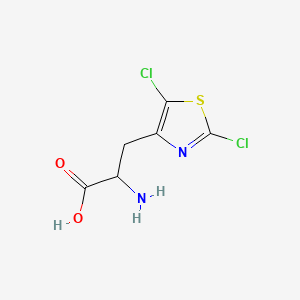
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
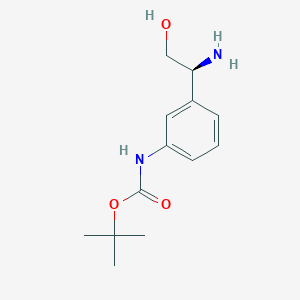
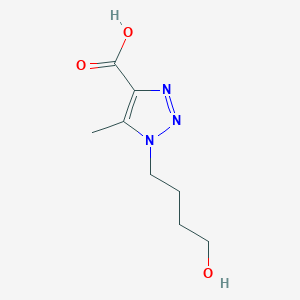

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13569148.png)
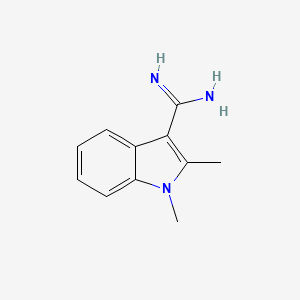


![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)

